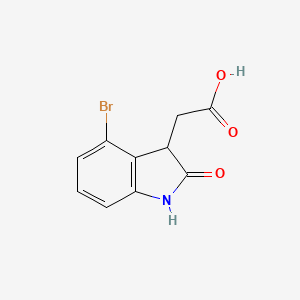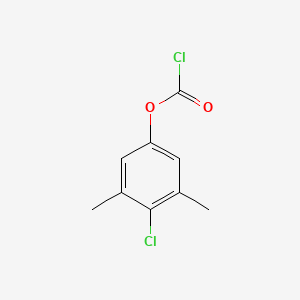
4-Chloro-3,5-dimethylphenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3,5-dimethylphenyl chloroformate is an organic compound with the molecular formula C₉H₈Cl₂O₂. It is a chloroformate ester derived from 4-chloro-3,5-dimethylphenol. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl chloroformate typically involves the reaction of 4-chloro-3,5-dimethylphenol with phosgene (COCl₂). The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as an acid scavenger. The general reaction scheme is as follows:
4-Chloro-3,5-dimethylphenol+Phosgene→4-Chloro-3,5-dimethylphenyl chloroformate+HCl
The reaction is usually conducted at low temperatures to control the exothermic nature of the process and to prevent the decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3,5-dimethylphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-3,5-dimethylphenol and carbon dioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Hydrolysis: This reaction occurs in the presence of water or aqueous base (e.g., sodium hydroxide) at ambient conditions.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous ether or THF under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 4-Chloro-3,5-dimethylphenol and carbon dioxide.
Reduction: 4-Chloro-3,5-dimethylphenol.
Applications De Recherche Scientifique
4-Chloro-3,5-dimethylphenyl chloroformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives, including carbamates and carbonates.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl chloroformate involves the formation of a reactive intermediate, which then undergoes nucleophilic attack by various nucleophiles. The molecular targets and pathways depend on the specific nucleophile and reaction conditions. For example, in the presence of an amine, the compound forms a carbamate linkage, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorophenyl chloroformate
- 3,5-Dimethylphenyl chloroformate
- 4-Bromo-3,5-dimethylphenyl chloroformate
Uniqueness
4-Chloro-3,5-dimethylphenyl chloroformate is unique due to the presence of both chloro and methyl substituents on the aromatic ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other chloroformates. The combination of electron-withdrawing (chloro) and electron-donating (methyl) groups influences the compound’s reactivity and stability .
Propriétés
Formule moléculaire |
C9H8Cl2O2 |
|---|---|
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
(4-chloro-3,5-dimethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-7(13-9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 |
Clé InChI |
RNDBLOKPOSHYHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



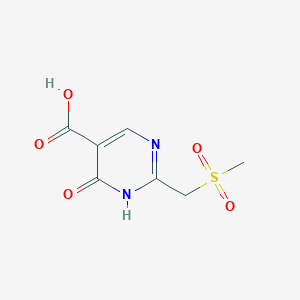

methanol](/img/structure/B13205888.png)
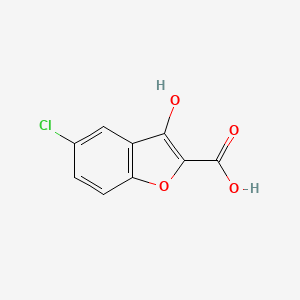

![4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)
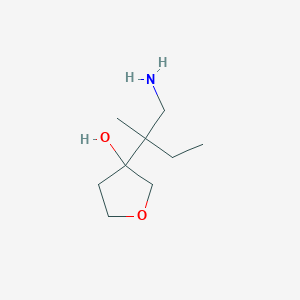
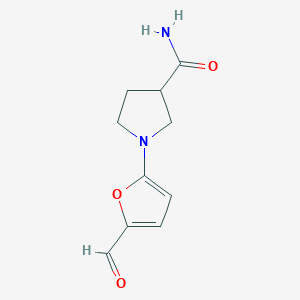
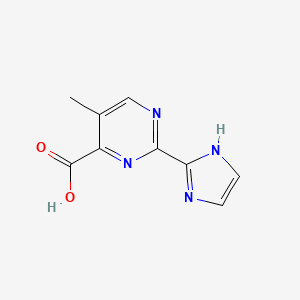
![5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13205934.png)
![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)

